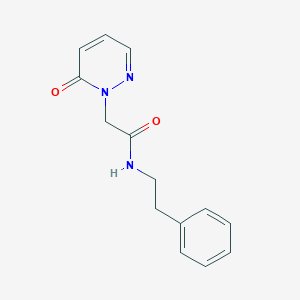

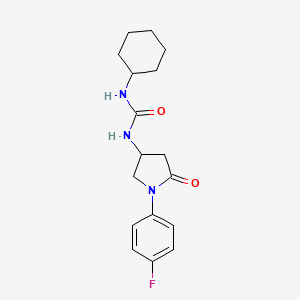

2-(6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4,5-Dichloro-6-oxopyridazin-1(6H)-carboxylates” are efficient, stable, and ecofriendly alternatives to chloroformates .

Synthesis Analysis

Treatment of 4,5-dichloro-6-oxopyridazin-1(6H)-carboxylates with aliphatic or aromatic alcohols in the presence of potassium tert-butoxide in toluene at room temperature provides carbonates in good yields .Chemical Reactions Analysis

The reaction of 4,5-dichloro-6-oxopyridazin-1(6H)-carboxylates with aliphatic or aromatic alcohols in the presence of potassium tert-butoxide in toluene at room temperature provides carbonates .Aplicaciones Científicas De Investigación

Synthesis and Derivative Exploration

- A study by Ibrahim and Behbehani (2014) established a general route for the synthesis of a novel class of pyridazin-3-one derivatives, highlighting their potential in creating fused azines and exploring their viability and generality for further applications in medicinal chemistry (H. M. Ibrahim & H. Behbehani, 2014).

Antimicrobial and Antiulcer Activities

- Research by Abou-Elmagd et al. (2015) focused on synthesizing various heterocycles bearing a 3-indolyl moiety, including pyridazin-3(4H)-ones, for their potential antimicrobial activities, demonstrating the application of these derivatives in addressing bacterial and fungal infections (Wael S. I. Abou-Elmagd, A. K. El-ziaty, & A. A. Abdalha, 2015).

Corrosion Inhibition

- A study by Mashuga, Olasunkanmi, and Ebenso (2017) explored the inhibitory effects of pyridazine derivatives on the electrochemical dissolution of mild steel in acidic environments, indicating their potential as corrosion inhibitors and highlighting their chemical interaction mechanisms with metallic surfaces (Motsie E. Mashuga, L. Olasunkanmi, & E. Ebenso, 2017).

Antioxidant Activity

- Research by Ahmad et al. (2012) synthesized a series of N-substituted benzyl/phenyl derivatives based on the pyrazolobenzothiazine ring system, evaluating their antioxidant activities and indicating their potential in developing new antioxidant agents (Matloob Ahmad, H. Siddiqui, J. Gardiner, M. Parvez, & Sana Aslam, 2012).

Mecanismo De Acción

Target of Action

Similar compounds have been reported to interact with various enzymes and receptors, influencing their activity and function .

Mode of Action

It’s known that similar compounds can interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Compounds with similar structures have been reported to influence various biochemical pathways, leading to downstream effects .

Pharmacokinetics

These properties significantly impact the bioavailability of a compound, determining its effectiveness in the body .

Result of Action

Similar compounds have been reported to induce various cellular responses .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide . These factors can include temperature, pH, and the presence of other compounds .

Propiedades

IUPAC Name |

2-(6-oxopyridazin-1-yl)-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2/c18-13(11-17-14(19)7-4-9-16-17)15-10-8-12-5-2-1-3-6-12/h1-7,9H,8,10-11H2,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGHWCRSMLYXNSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CN2C(=O)C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-Chlorobenzyl)thio]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2841572.png)

![1-[2-(3-Methylpyridin-2-yl)-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2841574.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acrylamide](/img/structure/B2841575.png)

![N-(sec-butyl)-1-{3-[(methylsulfonyl)amino]benzoyl}prolinamide](/img/structure/B2841577.png)

![Ethyl (3R)-3-(4-bromophenyl)-3-[(2-chloroacetyl)amino]propanoate](/img/structure/B2841578.png)

![benzyl 2-(1,7-dimethyl-2,4-dioxo-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2841581.png)

![4-chloro-N-{2-[2-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}carbonyl)hydrazino]-2-oxoethyl}benzenecarboxamide](/img/structure/B2841594.png)